2-Chloro-n-[3-(pyridin-3-yl)prop-2-yn-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-n-[3-(pyridin-3-yl)prop-2-yn-1-yl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a chloro group, a pyridine ring, and an acetamide moiety, making it a versatile molecule in various chemical reactions and applications. Its unique structure allows it to interact with different biological targets, making it valuable in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-[3-(pyridin-3-yl)prop-2-yn-1-yl]acetamide typically involves the reaction of 3-pyridin-3-ylprop-2-yn-1-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-[3-(pyridin-3-yl)prop-2-yn-1-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The presence of the pyridine ring and the acetamide moiety allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or amides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Scientific Research Applications
2-Chloro-n-[3-(pyridin-3-yl)prop-2-yn-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-n-[3-(pyridin-3-yl)prop-2-yn-1-yl]acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The acetamide moiety can form hydrogen bonds with polar functional groups, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,4-dinitrophenyl)acetamide: Another chloroacetamide with different substituents on the aromatic ring.
N-(3-pyridin-2-ylprop-2-ynyl)acetamide: Similar structure but without the chloro group.
2-Chloro-n-[3-(pyridin-3-yl)prop-2-yn-1-yl]acetamide: Similar structure but with different substituents on the pyridine ring
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological interactions. Its structure enables it to participate in various chemical reactions and interact with multiple biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(3-pyridin-3-ylprop-2-ynyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-7-10(14)13-6-2-4-9-3-1-5-12-8-9/h1,3,5,8H,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSLHNBDJNESIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C#CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.